molecular formula C21H16N2O3 B12540370 2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 671210-50-7

2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12540370
CAS No.: 671210-50-7
M. Wt: 344.4 g/mol
InChI Key: FNIOQXLJSSXISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one: is a complex organic compound characterized by its unique structure, which includes methoxy and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process may include the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Cyclization and Final Assembly: The final step involves cyclization and assembly of the compound, which may require specific catalysts and reaction conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-(2,4-Dihydroxyphenyl)-4-(4-methoxyphenyl)-[1,3,5]triazine: A compound with similar methoxy and phenyl groups.

    Bemotrizinol: Another compound with methoxy and triazine moieties, used as a UV absorber.

Uniqueness

2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific quinoxaline structure and the presence of both methoxy and cyclohexa-2,4-dien-1-one groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

671210-50-7

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[3-(2-hydroxyphenyl)quinoxalin-2-yl]-6-methoxyphenol

InChI

InChI=1S/C21H16N2O3/c1-26-18-12-6-8-14(21(18)25)20-19(13-7-2-5-11-17(13)24)22-15-9-3-4-10-16(15)23-20/h2-12,24-25H,1H3

InChI Key

FNIOQXLJSSXISU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.